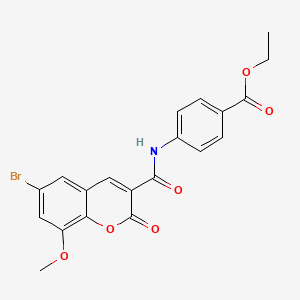

ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate

Description

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic coumarin derivative featuring a chromene backbone substituted with bromo (Br) and methoxy (OCH₃) groups at positions 6 and 8, respectively. The 3-carboxamido moiety links the chromene core to a benzoate ester functionalized with an ethyl group. This compound’s structural complexity arises from its multiple substituents, which influence its electronic, steric, and hydrogen-bonding properties. Coumarin derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, though specific applications of this compound require further investigation .

The bromo and methoxy substituents enhance electrophilic reactivity and modulate solubility, while the carboxamido group introduces hydrogen-bonding capabilities, critical for molecular recognition in biological or crystalline systems .

Properties

IUPAC Name |

ethyl 4-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO6/c1-3-27-19(24)11-4-6-14(7-5-11)22-18(23)15-9-12-8-13(21)10-16(26-2)17(12)28-20(15)25/h4-10H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNDTNSMYCBQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps, starting from commercially available precursors

Bromination: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Amide Formation: The carboxylic acid derivative of the chromene is converted to an amide by reacting with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as automated systems for amide bond formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the chromene core or the functional groups attached to it.

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted chromene derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s chromene core and functional groups make it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.

Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving chromene derivatives.

Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of chromene-based drugs and their interactions with biological targets.

Material Science: Its unique chemical structure may find applications in the development of novel materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is likely related to its ability to interact with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets, while the amide linkage can facilitate interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate with analogous compounds, focusing on structural motifs, substituent effects, and inferred properties.

Structural Analogues from the I-Series (Ethyl Benzoate Derivatives)

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 () share the ethyl 4-substituted benzoate framework but differ in substituents:

- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate

- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate

- I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate

- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate

Key Comparisons :

| Property | Target Compound | I-Series Compounds (e.g., I-6230, I-6373) |

|---|---|---|

| Core Structure | Chromene-3-carboxamido benzoate | Phenethylamino/thio/ethoxy benzoate |

| Substituents | Br, OCH₃ on chromene; carboxamido linkage | Pyridazine, isoxazole, or methylisoxazole groups |

| Hydrogen Bonding | Amide (N–H, C=O) and ester (C=O) donors | Amino/thio/ethoxy groups (weaker H-bond donors) |

| Electron Effects | Electron-withdrawing Br/OCH₃ enhance polarity | Heterocycles (pyridazine/isoxazole) modulate π-π interactions |

| Lipophilicity | Moderate (ester + polar substituents) | Variable (higher with methylisoxazole/thio groups) |

The target compound’s chromene core and carboxamido linkage distinguish it from the I-series, which prioritize aromatic heterocycles (pyridazine/isoxazole) for π-stacking or metal coordination. The bromo and methoxy groups in the target compound likely increase its electrophilicity compared to the I-series, making it more reactive in nucleophilic substitution or photochemical reactions .

Reactivity and Functional Group Influence

highlights the role of ethyl 4-(dimethylamino)benzoate as a co-initiator in resin cements, demonstrating higher reactivity than 2-(dimethylamino)ethyl methacrylate. While the target compound lacks a dimethylamino group, its carboxamido moiety similarly participates in hydrogen bonding, which could enhance crystalline stability or intermolecular interactions in materials science applications .

Hydrogen-Bonding Patterns and Crystallography

The carboxamido group in the target compound enables robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis (). SHELX-based crystallographic studies () could resolve these differences, as the software is widely used for small-molecule refinement .

Biological Activity

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate

- Molecular Formula : C18H18BrN1O5

- Molecular Weight : 416.25 g/mol

This compound features a chromene backbone, which is known for its ability to interact with various biological targets.

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation : It has been shown to interact with G protein-coupled receptors (GPCRs), particularly GPR35, which is implicated in various physiological responses.

- Antioxidant Activity : The presence of methoxy and bromo substituents enhances its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

Anticancer Properties

Research indicates that ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | |

| HCT116 (colon cancer) | 4.5 | |

| HeLa (cervical cancer) | 3.8 |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.

Antimicrobial Activity

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate has also shown promising antimicrobial properties:

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, demonstrating its ability to reduce oxidative stress in cellular models. For instance, it exhibited a significant reduction in reactive oxygen species (ROS) levels at concentrations as low as 10 µM.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate on multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of bacteria, highlighting its potential role in treating infections caused by multidrug-resistant pathogens .

- Mechanistic Insights : Further research into its mechanism revealed that the compound's interaction with GPR35 could modulate inflammatory responses, suggesting a dual role in both cancer therapy and anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.